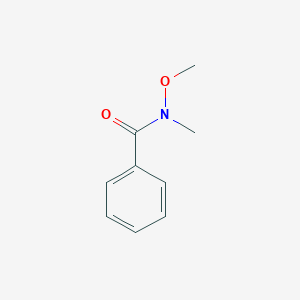

N-Methoxy-N-methylbenzamide

描述

Significance as a Weinreb Amide Analogue in Modern Synthetic Chemistry

The importance of N-Methoxy-N-methylbenzamide and its analogues, collectively known as Weinreb amides, stems from their ability to act as effective acylating agents. wisc.edu They provide a reliable and high-yielding method for the synthesis of ketones from a variety of organometallic reagents. wisc.edupsu.edu This has proven to be a significant advancement over traditional methods that often suffer from low yields and the formation of undesired byproducts.

The versatility of Weinreb amides is further highlighted by their compatibility with a wide range of functional groups in both the amide and the organometallic reagent. rsc.orgorganic-chemistry.org This tolerance allows for the synthesis of highly functionalized ketones, which are important intermediates in the production of pharmaceuticals and other complex organic molecules. a2bchem.com For instance, derivatives of this compound are used in the synthesis of compounds with potential anticancer and antibacterial properties.

Furthermore, the reactivity of Weinreb amides can be finely tuned. For example, they can be selectively reduced to aldehydes using hydride reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4). electronicsandbooks.comacs.org This dual reactivity, allowing for the synthesis of both ketones and aldehydes, underscores their importance as versatile building blocks in organic synthesis. electronicsandbooks.com

Table 1: Reactions of this compound

| Reagent Type | Product | Significance |

|---|---|---|

| Organolithium Reagents | Ketone | High-yielding, avoids over-addition to tertiary alcohols. wisc.edu |

| Grignard Reagents | Ketone | Forms stable chelated intermediate, high yields. wisc.edupsu.edu |

| Hydride Reagents (e.g., DIBAL-H) | Aldehyde | Provides a controlled reduction to the aldehyde. acs.org |

Evolution of Weinreb Amide Utility in Directed Organic Transformations

Since their inception, the application of Weinreb amides has expanded significantly beyond their initial use in ketone synthesis. The stability of the Weinreb amide functionality has made it a valuable directing group in C-H activation reactions. For instance, iridium-catalyzed ortho-iodination of this compound has been achieved with high selectivity. acs.orgnih.gov This opens up new avenues for the late-stage functionalization of complex molecules.

Moreover, the scope of nucleophiles used with Weinreb amides has broadened. While initially focused on Grignard and organolithium reagents, recent research has demonstrated their reaction with other nucleophiles, such as alkylidenetriphenylphosphoranes in a nonclassical Wittig reaction to form ketones under milder conditions. organic-chemistry.org

The development of one-pot procedures involving Weinreb amides has also enhanced their synthetic utility. For example, a two-step, one-pot reduction/cross-coupling procedure allows for the synthesis of substituted benzaldehydes from Weinreb amides. acs.org This streamlined approach improves efficiency and reduces waste. The ongoing research into the reactivity and applications of this compound and other Weinreb amides continues to provide chemists with powerful tools for the construction of complex organic molecules. rsc.orgrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKERDACREYXSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341044 | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6919-61-5 | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6919-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methoxy N Methylbenzamide and Its Derivatives

Direct Conversion from Carboxylic Acids

The direct conversion of carboxylic acids into Weinreb amides is an attractive and efficient strategy as it circumvents the need to first isolate activated derivatives. This approach typically involves the in situ activation of the carboxylic acid followed by immediate coupling with N,O-dimethylhydroxylamine.

One-Pot Methods Utilizing Activating Reagents

Several reagents have been developed to facilitate the one-pot synthesis of Weinreb amides from carboxylic acids. These methods are prized for their operational simplicity and often high yields.

One prominent activating reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) . This water-soluble reagent has proven effective for the direct synthesis of N-methoxy-N-methylamides from the corresponding carboxylic acids. orientjchem.org The reaction proceeds smoothly by combining the carboxylic acid with DMT-MM and N,O-dimethylhydroxylamine hydrochloride, often achieving high yields. orientjchem.org For instance, the use of DMT-MM allows for the conversion of various carboxylic acids into their desired Weinreb amide products in high yields. orientjchem.org

Another effective method involves the use of a Trichloroacetonitrile/Triphenylphosphine (TCA/TPP) combination. This system is presumed to generate the carboxylic acid chloride in situ. Subsequent treatment with N,O-dimethylhydroxylamine in the presence of a base like triethylamine (B128534) (TEA) affords the corresponding Weinreb amide. orientjchem.org This method is compatible with a range of aliphatic and aromatic carboxylic acids, consistently producing the desired products in high yields, typically between 75% and 93%. orientjchem.orgpsu.edu

| Activating Reagent System | Substrate | Typical Yield | Reference |

| DMT-MM | Carboxylic Acids | >90% | |

| Trichloroacetonitrile/Triphenylphosphine | Aliphatic and Aromatic Carboxylic Acids | 75-93% | orientjchem.orgpsu.edu |

In Situ Activation and Coupling with N,O-Dimethylhydroxylamine

The core principle of direct conversion lies in the in situ activation of the carboxylic acid. This transiently generated, highly reactive species is then immediately trapped by N,O-dimethylhydroxylamine or its hydrochloride salt to form the stable Weinreb amide. A variety of activating agents have been successfully employed for this purpose, including:

Phosphorus-based reagents: Combinations like triphenylphosphine/iodine have been shown to be effective. nih.gov

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are classic choices for amide bond formation. psu.edusemanticscholar.org

Chloroformates: These can be used to form a mixed anhydride (B1165640) which then reacts with N,O-dimethylhydroxylamine. semanticscholar.org

Other coupling agents: A wide array of modern peptide coupling reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have also been adapted for Weinreb amide synthesis. semanticscholar.orgescholarship.org

These methods often provide high yields and are valued for their convenience, avoiding the isolation of often sensitive intermediates like acid chlorides. psu.edu

Synthetic Routes from Activated Acyl Precursors

A traditional and highly reliable method for synthesizing N-Methoxy-N-methylbenzamide involves the use of activated acyl precursors. These precursors, such as acid chlorides and esters, readily react with N,O-dimethylhydroxylamine.

The most common approach in this category is the acylation using an acid chloride . For example, benzoyl chloride can be directly reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine, in a suitable solvent like dichloromethane. electronicsandbooks.com This method is straightforward, generally high-yielding, and easily scalable. rsc.org Yields for this type of reaction are often excellent, with reports of up to 93%.

Esters can also serve as precursors, although they are generally less reactive than acid chlorides. Their conversion to Weinreb amides might require more forcing conditions or specific catalysts.

| Acyl Precursor | Reagent | Base | Typical Yield | Reference |

| Benzoyl Chloride | N,O-Dimethylhydroxylamine Hydrochloride | Triethylamine | 93% | |

| Acid Chlorides | N,O-Dimethylhydroxylamine Hydrochloride | Pyridine | Excellent | electronicsandbooks.com |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has opened new avenues for the synthesis of Weinreb amides, offering novel reaction pathways with distinct advantages, such as high efficiency and functional group tolerance. nih.gov

Palladium-Catalyzed Aminocarbonylation of Aryl Halides

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the synthesis of amides from aryl halides. nih.govresearchgate.net This reaction involves the introduction of a carbonyl group (from carbon monoxide gas or a CO surrogate) and an amine moiety in a single step. For the synthesis of this compound and its derivatives, N,O-dimethylhydroxylamine is used as the amine component. This methodology has been successfully applied to both aryl iodides and bromides. amazonaws.comnih.gov

Development of Phosphine-Free Catalytic Systems

While early palladium-catalyzed carbonylation reactions often relied on phosphine (B1218219) ligands to stabilize the palladium catalyst, these ligands can be expensive, air-sensitive, and toxic. rsc.org This has driven the development of more practical and economical phosphine-free catalytic systems.

A notable advancement in this area is the use of a Pd(OAc)₂/DABCO system. rsc.orgdntb.gov.ua Here, palladium(II) acetate (B1210297) (Pd(OAc)₂) serves as the catalyst precursor, and 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as an inexpensive and stable N-coordinating ligand. rsc.orgdntb.gov.ua This system has been shown to be highly efficient for the aminocarbonylation of aryl iodides with N,O-dimethylhydroxylamine under an atmospheric pressure of carbon monoxide, providing excellent yields of the corresponding Weinreb amides. orientjchem.orgnih.gov This phosphine-free approach is not only more economical but also simplifies the reaction setup and workup procedures. rsc.org

| Catalyst System | Aryl Halide | Ligand | Key Features | Reference |

| Pd(OAc)₂ | Aryl Iodide | DABCO | Phosphine-free, inexpensive, stable, excellent yields | nih.govrsc.orgdntb.gov.ua |

| Pd(OAc)₂ | Aryl Bromide | Xantphos | Effective for direct synthesis at atmospheric pressure | nih.gov |

Manganese(I)-Catalyzed Methoxymethylation of Primary Amides

A groundbreaking and environmentally friendly approach for the synthesis of N-(methoxymethyl)benzamide derivatives involves a Manganese(I)-catalyzed methoxymethylation of primary amides. rsc.org This novel method utilizes methanol (B129727) as both the methoxymethylating agent and the solvent, representing a significant advancement in sustainable chemistry. rsc.org

Application of the Interrupted Borrowing Hydrogen (IBH) Strategy

This catalytic process is the first to employ the interrupted borrowing hydrogen (IBH) strategy for the synthesis of N-(methoxymethyl)benzamide derivatives. rsc.org The IBH strategy is an atom- and step-economic process that avoids the need for pre-activated substrates. researchgate.net In this specific reaction, a molecularly defined PNP-Mn(I) complex catalyzes the dehydrogenation of methanol to formaldehyde (B43269). rsc.org The primary amide then reacts with the in-situ generated formaldehyde to form an N-methylene amide intermediate. rsc.org The crucial "interruption" step involves the nucleophilic attack of methanol on this intermediate, leading to the formation of the N-methoxymethyl amide and regenerating the catalyst with the liberation of dihydrogen gas as the only byproduct. rsc.orgresearchgate.net

Mechanistic studies, including deuterium (B1214612) labeling experiments, have supported the proposed IBH mechanism. rsc.org For instance, using methanol-d4 (B120146) in the reaction with benzamide (B126) resulted in the formation of the deuterated N-(methoxymethyl)benzamide, confirming that methanol is the source of the methoxymethyl group. rsc.org

Green and Sustainable Methodological Aspects

The Manganese(I)-catalyzed methoxymethylation offers several key advantages from a green chemistry perspective. rsc.org Firstly, it utilizes methanol, a renewable and biodegradable solvent and reagent. rsc.orgacs.org Secondly, the reaction is highly atom-economical, producing only hydrogen gas as a byproduct. rsc.org This eliminates the formation of toxic and wasteful byproducts often associated with traditional synthetic methods. rsc.org

Furthermore, the process obviates the need for stoichiometric toxic reagents and multi-step synthetic protocols that are often required for the synthesis of N-(methoxymethyl) amides. rsc.org The reaction proceeds under relatively benign conditions, and the homogeneous catalyst has demonstrated potential for reusability, further enhancing its sustainability profile. rsc.org The broad substrate scope of this method allows for the functionalization of various primary amides, including those containing biologically active moieties. rsc.org

The optimal reaction conditions for the synthesis of N-(methoxymethyl)benzamide from benzamide were identified as using 5 mol% of Mn(CO)₅Br and 5 mol% of a specific ligand (L7) with K₂CO₃ as a base in methanol at 130 °C, which resulted in an 83% isolated yield of the desired product. rsc.org

Derivatization and Functionalization Strategies During Synthesis

The versatility of this compound (Weinreb amide) chemistry is further expanded by various strategies for derivatization and functionalization during the synthesis itself. These methods allow for the direct incorporation of substituents onto the benzamide core or the construction of more complex molecular scaffolds.

Preparation of Substituted N-Methoxy-N-methylbenzamides (e.g., halogenated, nitrated)

Substituted N-methoxy-N-methylbenzamides, such as those bearing halogen or nitro groups, are valuable intermediates for further synthetic transformations. These can be prepared through several routes.

One common approach involves starting with a pre-substituted benzoic acid. For example, 3-chloro-N-methoxy-N-methylbenzamide has been synthesized from 3-chlorobenzoic acid. sci-hub.se Similarly, 5-methoxy-2-nitrobenzamide (B1645970) can be prepared from 5-methoxy-2-nitrobenzoic acid by first converting the acid to its acid chloride using thionyl chloride, followed by reaction with ammonia. chemicalbook.com

Another strategy is the direct functionalization of the aromatic ring of a pre-formed benzamide, although this can sometimes lead to issues with regioselectivity. The choice of synthetic route often depends on the desired substitution pattern and the commercial availability of the starting materials. libretexts.org For instance, the synthesis of 2-amino-N-methoxy-N-methylbenzamide derivatives can be achieved through halogen-lithium exchange reactions. acs.org The synthesis of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide involves the nitration of 4-fluoroaniline (B128567) as a key step.

Synthesis of Complex this compound Scaffolds

More intricate this compound scaffolds can be constructed to serve as precursors for complex molecules.

2,5-diacetoxy-N-methoxy-N-methylbenzamide: The synthesis of this compound would likely proceed from a correspondingly substituted benzoic acid, such as 2,5-diacetoxybenzoic acid. The conversion to the Weinreb amide could be achieved using standard coupling reagents like DMT-MM or by forming the acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

N-methoxy-N-methylaminocarbonyl-1,4-benzoquinone: The synthesis of quinone-containing Weinreb amides represents a more complex challenge. One potential route could involve the oxidation of a suitable hydroquinone (B1673460) precursor that already contains the N-methoxy-N-methylamide functionality. For example, the oxidation of a hydroquinone derivative of benzoic acid to the corresponding p-benzoquinone could be a key step. The synthesis of 2-methoxy-substituted 1,4-benzoquinones has been achieved from 5-substituted 2-phenols, indicating that such transformations are feasible. sciforum.net The direct introduction of an oxo group para to a methoxy (B1213986) group using cerium ammonium (B1175870) nitrate (B79036) (CAN) is a known method for forming p-quinones. sciforum.net Therefore, a multi-step synthesis starting from a protected hydroquinone benzoic acid, followed by Weinreb amide formation and subsequent deprotection and oxidation, could lead to the desired N-methoxy-N-methylaminocarbonyl-1,4-benzoquinone.

Mechanistic Investigations of N Methoxy N Methylbenzamide Reactivity

Nucleophilic Addition Reactions and Stereochemical Control

The reactivity of N-Methoxy-N-methylbenzamide with strong nucleophiles like organolithium and organomagnesium reagents is a cornerstone of its application in organic chemistry. These reactions typically proceed via a stable intermediate, allowing for controlled acyl substitution.

Reactions with Organolithium and Organomagnesium Reagents

This compound readily couples with both organolithium and organomagnesium (Grignard) reagents to produce ketones in good yields. psu.edu The key to this controlled reactivity is the formation of a stable tetrahedral intermediate. Unlike the reaction of esters or acid chlorides with these powerful nucleophiles, the intermediate formed from this compound does not readily collapse to eliminate a leaving group. This stability is attributed to the chelation of the lithium or magnesium cation by the methoxy (B1213986) and carbonyl oxygen atoms.

This chelation stabilizes the intermediate, preventing the second addition of the organometallic reagent that would otherwise lead to the formation of a tertiary alcohol. The desired ketone is then obtained upon acidic workup, which protonates and subsequently eliminates the N-methoxy-N-methylamine moiety. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the amide. libretexts.orgchemistrysteps.com

The choice of solvent can influence the efficiency of these reactions. Studies have shown that solvents such as tetrahydrofuran (THF), dichloromethane, acetonitrile (B52724), diethyl ether, and toluene (B28343) are all viable for the arylation of this compound with Grignard reagents, with acetonitrile and toluene often proving to be the most efficient. rsc.org

Formation of Stable Five-Membered Cyclic Intermediates in Acylation Processes

The stability of the tetrahedral intermediate in acylation reactions involving this compound is a critical feature of its reactivity. This stability is due to the formation of a stable five-membered cyclic chelate involving the metal cation (Li+ or MgX+), the carbonyl oxygen, and the oxygen of the methoxy group. This intermediate prevents the over-addition of the nucleophile, which is a common side reaction with other acylating agents. The reaction essentially pauses at the ketone stage, as the intermediate is stable under the reaction conditions and does not collapse until aqueous workup. psu.edu

Arylation with Functionalized Grignard Reagents

A highly efficient method for the chemoselective synthesis of biaryl ketones involves the arylation of N-methoxy-N-methylamides with functionalized Grignard reagents. rsc.org This protocol allows for the rapid synthesis of functionalized biaryl ketones under practical reaction conditions. rsc.org The method demonstrates excellent functional group tolerance, enabling the direct functionalization of complex molecules, including pharmaceutical derivatives. rsc.org

For instance, the reaction of this compound with various functionalized Grignard reagents, prepared through Mg/halide exchange with i-PrMgCl·LiCl, proceeds efficiently. rsc.org The reaction tolerates a range of functional groups on the Grignard reagent, such as esters, nitriles, and halides. uni-muenchen.de

Table 1: Examples of Arylation of this compound with Functionalized Grignard Reagents rsc.org

| Grignard Reagent | Product | Yield (%) |

| p-tolylmagnesium chloride/lithium chloride | 4-Methylbenzophenone | 90 |

| (4-cyanophenyl)magnesium chloride/lithium chloride | 4-Benzoylbenzonitrile | 76 |

| naphthalen-2-ylmagnesium chloride/lithium chloride | Phenyl(naphthalen-2-yl)methanone | 83 |

| (4-morpholinophenyl)magnesium chloride/lithium | (4-Morpholinophenyl)(phenyl)methanone | 75 |

Directed C-H Activation and Functionalization Strategies

The N-methoxyamide group in this compound can act as a directing group in C-H activation reactions, facilitating the functionalization of the ortho-position of the aryl ring. This strategy provides an atom-economical approach to synthesizing substituted aromatic compounds.

Directing Group Role for Ortho-Olefination and Ortho-Oxygenation of Aryl Rings

The N-methoxyamide functional group serves as an effective directing group for transition metal-catalyzed C-H bond activation. This allows for the selective introduction of various functional groups at the ortho position of the benzamide (B126). For example, ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides can produce ortho-substituted Heck-type products. organic-chemistry.orgnih.gov This process often utilizes the directing group itself as an internal oxidant, eliminating the need for external oxidants and leading to cleaner reaction profiles. organic-chemistry.org

The reaction conditions can be tuned to favor different products. For instance, the reaction with acrylates in methanol (B129727) typically yields olefinated benzamides, while reactions with styrene or norbornadiene in trifluoroethanol can lead to the formation of 3,4-dihydroisoquinolinone derivatives. organic-chemistry.org This directing group ability is a powerful tool for regioselective synthesis. masterorganicchemistry.comharvard.edu

Rhodium(III)-Catalyzed Oxidative Olefination and Carbonylation Utilizing the N-O Bond as an Internal Oxidant

Rhodium(III) complexes have proven to be effective catalysts for the oxidative olefination of various arenes, including N-methoxybenzamides. snnu.edu.cnrsc.org In these reactions, the N-methoxyamide group can act as a directing group, facilitating the C-H activation at the ortho-position. The N-O bond within the directing group can serve as an internal oxidant, which is a key feature of these transformations. figshare.com

A plausible mechanism for these reactions involves the coordination of the rhodium catalyst to the amide, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.govnih.gov This intermediate can then react with an alkene (olefination) or carbon monoxide (carbonylation).

In the case of oxidative olefination, the rhodacycle undergoes insertion of the alkene, followed by reductive elimination to yield the ortho-olefinated product. The use of the N-O bond as an internal oxidant regenerates the active Rh(III) catalyst.

For oxidative carbonylation, the rhodacycle intermediate can react with carbon monoxide. nih.gov Migratory insertion of CO into the Rh-C bond forms a new C-C bond and generates a six-membered rhodacycle. nih.gov Subsequent reductive elimination yields the phthalimide product. nih.govresearchgate.net This strategy provides an efficient route to phthalimides from readily available benzamides. nih.gov

Iridium(III)-Catalyzed C-H Iodination

The selective functionalization of C-H bonds is a significant goal in organic synthesis. Iridium(III) catalysis has emerged as a powerful tool for the ortho-iodination of aromatic compounds containing directing groups. This section focuses on the mechanistic aspects of the Iridium(III)-catalyzed C-H iodination of this compound, a Weinreb amide. Weinreb amides are considered challenging substrates in C-H activation reactions due to their weak coordinating properties. nih.gov

The Iridium(III)-catalyzed ortho-C-H iodination of this compound and other Weinreb amides proceeds with high selectivity for mono-iodination. nih.govacs.org The reaction is typically carried out using a catalyst such as [Cp*Ir(H2O)3]SO4 and an iodine source like N-iodosuccinimide (NIS). acs.org A key factor in achieving high catalytic turnover is the use of an acid additive, such as trifluoroacetic acid (TFA). nih.govacs.org

The proposed mechanism for this transformation involves the coordination of the weakly coordinating Weinreb amide to the Iridium(III) center. This is followed by a C-H activation step, leading to the formation of a metallacycle intermediate. acs.org Subsequent iodination of this intermediate and reductive elimination regenerates the catalyst and yields the ortho-iodinated product. The high selectivity towards mono-iodination is a notable feature, with di-iodinated products not being formed. acs.org

A kinetic isotope effect (KIE) study comparing the reaction rate of the parent this compound to its deuterated analogue yielded a KIE of 1.96 ± 0.11, suggesting that the C-H bond cleavage is a rate-determining step in the catalytic cycle. nih.gov

The Iridium(III)-catalyzed C-H iodination of this compound has been successfully adapted to mechanochemical conditions using liquid-assisted grinding (LAG). nih.govacs.org This approach offers several advantages over traditional solution-phase reactions, including shorter reaction times and reduced solvent usage, aligning with the principles of green chemistry. acs.org

Under mechanochemical conditions, this compound was successfully monoiodinated, affording the ortho-iodinated product exclusively with a 75% yield. nih.govacs.org In some cases, mechanochemical conditions have been shown to provide similar or even higher yields and selectivities compared to solvent-based methods. acs.org For instance, the reaction of a related Weinreb amide yielded a 68% yield under mechanochemical conditions compared to 60% in solution. nih.gov This demonstrates the potential of mechanochemistry as a viable and sustainable alternative for C-H functionalization reactions. acs.org

Cross-Coupling and Heteroatom-Heteroatom Bond Forming Reactions

Copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-heteroatom bonds. A notable application is the C-O cross-coupling of N-methoxy amides with arylboronic acids to synthesize aryl-N-methoxy arylimides. mdpi.com This reaction is efficiently catalyzed by inexpensive and commercially available copper(I) iodide (CuI). mdpi.com

Hydroxamic acids can exist in tautomeric forms, the keto form and the iminol (or enol) form. allresearchjournal.comoaepublish.com The N-methoxy group in this compound plays a crucial role in the copper-catalyzed C-O cross-coupling reaction. It is proposed that under the reaction conditions, the N-methoxy amide undergoes tautomerization. This tautomerization is a key step that facilitates the subsequent cross-coupling. mdpi.com The presence of a base assists in the deprotonation of the N-methoxy amide, which can then coordinate to the copper center.

A plausible catalytic cycle for the copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids involves the interplay of different copper oxidation states. mdpi.com The proposed mechanism begins with the oxidation of the Cu(I) catalyst to a Cu(II) species. This Cu(II) intermediate then undergoes transmetalation with the arylboronic acid to form an aryl-Cu(II) intermediate. mdpi.com

Subsequently, the N-methoxy amide, under basic conditions, undergoes H-migration and anion exchange with the aryl-Cu(II) intermediate to generate a Cu(II) complex. mdpi.com Reductive elimination from this complex then furnishes the desired C-O coupled product and regenerates the active Cu(I) catalyst, completing the catalytic cycle. While a Cu(I)/Cu(II) cycle is commonly proposed, the potential involvement of Cu(III) intermediates in related copper-catalyzed cross-coupling reactions has also been considered in the literature. mdpi.com

| Catalyst | Substrate 1 | Substrate 2 | Product | Key Mechanistic Feature |

| [Cp*Ir(H2O)3]SO4 | This compound | N-Iodosuccinimide | Ortho-iodinated this compound | Selective mono-iodination via a metallacycle intermediate. acs.org |

| CuI | N-Methoxy amide | Arylboronic acid | Aryl-N-methoxy arylimide | Tautomerization of the N-methoxy amide facilitated by the N-methoxy group. mdpi.com |

Iron-Catalyzed N=S Coupling with Sulfoxides for N-Acyl Sulfoximine Synthesis

A highly efficient method for the synthesis of N-acyl sulfoximines has been developed through an iron-catalyzed N=S coupling reaction between N-methoxy amides, such as this compound, and sulfoxides. nih.govacs.org This process is notable for its use of an inexpensive and abundant iron catalyst, typically FeCl₃, and its ability to proceed effectively in the open air, enhancing its operational simplicity. nih.gov The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring of the N-methoxy amide. nih.govacs.org

The standard procedure involves heating the N-methoxy amide and a sulfoxide in a solvent like tetrahydrofuran (THF) with a catalytic amount of FeCl₃ (e.g., 10 mol%) and a base, such as triethylamine (B128534) (Et₃N). nih.govacs.org The reaction has been successfully scaled up to the gram scale with a catalyst loading as low as 1 mol%, highlighting its potential for industrial applications. nih.govacs.org This method directly couples the two starting materials in their native forms, avoiding the need for pre-functionalization. nih.govnih.gov

Table 1: Scope of Iron-Catalyzed N=S Coupling of N-Methoxy Amides with DMSO nih.gov

| N-Methoxy Amide Substrate (1) | Product (3) | Yield (%) |

|---|---|---|

| N-methoxybenzamide | S,S-dimethyl-N-benzoylsulfoximine | 95 |

| N-methoxy-4-methylbenzamide | N-(4-methylbenzoyl)-S,S-dimethylsulfoximine | 96 |

| N-methoxy-4-fluorobenzamide | N-(4-fluorobenzoyl)-S,S-dimethylsulfoximine | 91 |

| N-methoxy-4-chlorobenzamide | N-(4-chlorobenzoyl)-S,S-dimethylsulfoximine | 85 |

| N-methoxy-2-methylbenzamide | N-(2-methylbenzoyl)-S,S-dimethylsulfoximine | 83 |

Reaction conditions: N-methoxy amide (0.2 mmol), DMSO (0.5 mL), FeCl₃ (10 mol %), Et₃N (2.0 equiv), THF (1.5 mL), air, 90 °C, 12 h. Isolated yields are based on the N-methoxy amide.

Investigation of Ferric Acyl Nitrene Intermediate Formation

Mechanistic studies suggest the reaction proceeds through a pathway involving a key iron–nitrenoid intermediate. nih.govacs.org The proposed mechanism begins with the coordination of the N-methoxy amide to the iron(III) catalyst. acs.org In the presence of a base, the N–H bond is deprotonated, leading to the formation of an initial iron complex. nih.govacs.org

This complex is believed to rapidly transform into a ferric acyl nitrene (or Fe–nitrenoid) intermediate. nih.govacs.org This highly reactive species is then intercepted by the sulfoxide, which acts as a nucleophile, to form a new intermediate species. acs.org The final step involves the cleavage of the Fe–N bond and the elimination of the methoxy group, which yields the desired N-acyl sulfoximine product and regenerates the active iron(III) catalyst, allowing the catalytic cycle to continue. nih.govacs.org This proposed formation of a ferric acyl nitrene intermediate is a key step in understanding the N=S bond formation. acs.org

Reductive Transformations and N-O Bond Cleavage

The cleavage of the N-O bond in this compound and related Weinreb amides is a significant transformation, converting them into the corresponding secondary amides. Various methods have been developed to achieve this reduction.

Reductive Cleavage of the N-O Bond Using Alkali Metals in Support Media (e.g., Sodium in Alumina and Silica Gels)

The reductive cleavage of the N-O bond in N-methoxy-N-methylamides can be accomplished using alkali metals, such as sodium, dispersed on solid supports like alumina and silica gels. researchgate.net This method has been shown to effectively reduce a diverse range of Weinreb amides, accommodating various functional groups and providing the corresponding amide products in modest to excellent yields. researchgate.net The use of a solid support for the alkali metal facilitates a heterogeneous reaction system. Mechanistic considerations for this type of reduction often involve single-electron transfer (SET) processes from the metal surface to the amide substrate, initiating the cleavage of the N-O bond. organic-chemistry.org

Palladium/Aluminum Cooperative Catalysis for Dealkoxylation without External Reductants

A novel approach for the dealkoxylation of N-alkoxyamides has been developed utilizing a palladium/aluminum cooperative catalytic system that operates without any external reductants. rsc.orgnih.gov This process selectively reduces the N–O bond, converting this compound into N-methylbenzamide. rsc.org The reaction is typically carried out at an elevated temperature (e.g., 150 °C) in a solvent like toluene, using a palladium catalyst such as Pd(dba)₂ with a phosphine (B1218219) ligand, in cooperation with an aluminum Lewis acid like triisobutylaluminum (Al(i-Bu)₃). rsc.org This convenient, reductant-free protocol has been successfully applied to a range of N-alkoxyamides. rsc.org

Table 2: Optimization of Lewis Acid for Reductant-Free Dealkoxylation rsc.org

| Entry | Palladium Catalyst | Lewis Acid (10 mol%) | Yield of N-methylbenzamide (%) |

|---|---|---|---|

| 1 | Pd(dba)₂/DPPBz | None | 48 |

| 2 | Pd(dba)₂/DPPBz | AlCl₃ | 0 |

| 3 | Pd(dba)₂/DPPBz | Me₂AlCl | Trace |

| 4 | Pd(dba)₂/DPPBz | Al(i-Bu)₃ | 95 |

| 5 | Pd(dba)₂/DPPBz | B(C₆F₅)₃ | 60 |

Reaction conditions: this compound (1a) was heated in toluene at 150 °C for 6 h in the presence of the Pd catalyst and Lewis acid.

Role of Lewis Acids in N-O Bond Activation

In the palladium/aluminum cooperative system, the Lewis acid plays a crucial role in activating the N-O bond for cleavage. rsc.org The proposed mechanism suggests that the carbonyl oxygen of the N-alkoxyamide coordinates to the aluminum Lewis acid. rsc.org This coordination withdraws electron density from the amide, thereby weakening the adjacent N-O bond. rsc.org This activation step is critical for the subsequent oxidative addition to the palladium center, as demonstrated by the lack of reaction with certain Lewis acids like AlCl₃, while others like Al(i-Bu)₃ are highly effective. rsc.org

Mechanistic Pathway Involving Intramolecular Hydride Source Generation

The key to this reaction proceeding without an external reductant lies in the generation of an intramolecular hydride source. rsc.orgrsc.org Following the Lewis acid activation, the weakened N-O bond undergoes oxidative addition to a Pd(0) species, generating a palladium alkoxide intermediate. rsc.org This intermediate then undergoes a β-hydrogen elimination step. rsc.orgnih.gov In this crucial step, a hydrogen atom from the carbon adjacent to the oxygen of the former alkoxy group is transferred to the palladium center, creating a palladium hydride intermediate and releasing formaldehyde (B43269) (in the case of a methoxy group). rsc.org Finally, reductive elimination from this palladium hydride intermediate affords the desired secondary amide product and regenerates the catalytically active Pd(0) species, completing the cycle. rsc.org Evidence for this pathway was supported by experiments using an N-butoxy-N-methylbenzamide, which produced butanal and its aldol condensation products, consistent with a β-hydrogen elimination process. rsc.org

Studies on β-Hydrogen Elimination from Palladium Alkoxide Intermediates

While direct studies focusing exclusively on the β-hydrogen elimination from palladium alkoxide intermediates of this compound are not extensively detailed in the literature, this mechanistic step is a critical component in several proposed catalytic cycles involving Weinreb amides. In transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and ruthenium, the Weinreb amide moiety can act as a directing group to facilitate C-H activation. researchgate.net In the subsequent steps of these catalytic cycles, such as in oxidative Heck-type reactions, a β-hydride elimination step is often invoked to regenerate the catalyst and release the final product. researchgate.net

For instance, in the ruthenium-catalyzed oxidative-Heck reaction of Weinreb amides, the proposed mechanism involves the coordination of the amide's carbonyl oxygen to the metal center, followed by C-H activation to form a five-membered ruthenacycle intermediate. researchgate.net After coordination and insertion of an olefin, a β-hydride elimination step occurs from the resulting intermediate to form the final alkenylated product and a ruthenium-hydride species. researchgate.netresearchgate.net This elimination is a fundamental process in many transition-metal catalyzed transformations and is crucial for the turnover of the catalytic cycle. organic-chemistry.orgacs.org

Similarly, in palladium-catalyzed aerobic oxidation of alcohols, the formation of a palladium alkoxide intermediate is followed by a rate-determining β-hydride elimination to yield the carbonyl product and a palladium hydride species. organic-chemistry.org While the substrate in these cases is an alcohol, the principle demonstrates the fundamental reactivity pattern of palladium alkoxides. The stability of alkylpalladium intermediates and the propensity to undergo β-hydride elimination can be influenced by various factors, including the presence of coordinating groups, which can suppress this pathway and allow for alternative reactions like cross-coupling. thermofisher.com Therefore, understanding the factors that govern β-hydrogen elimination is essential for controlling the outcome of palladium-catalyzed reactions involving intermediates derived from or directed by this compound.

Other Mechanistic Pathways

Wittig-Type Reactions Leading to Ketone Formation

This compound and other Weinreb amides can be converted directly into ketones through a nonclassical Wittig-type reaction. This method provides a milder alternative to the use of highly reactive organometallic reagents. organic-chemistry.org The reaction employs alkylidenetriphenylphosphoranes (Wittig reagents), which react with the Weinreb amide.

The proposed mechanism involves the attack of the Wittig reagent on the amide carbonyl group to form an oxaphosphetane intermediate. This intermediate then undergoes cycloreversion to generate an enamine, which is subsequently hydrolyzed in situ to yield the final ketone product along with triphenylphosphine oxide. organic-chemistry.org This transformation has been shown to be highly chemoselective, tolerating functional groups such as nitriles and halides that would be incompatible with traditional organometallic reagents. organic-chemistry.org

The reaction has been successfully applied to a variety of aromatic and aliphatic Weinreb amides, demonstrating its broad utility in organic synthesis. organic-chemistry.org

| N-Methoxy-N-methylamide Substrate | Wittig Reagent (Ph₃P=CHR) | Resulting Ketone | Yield (%) |

|---|---|---|---|

| This compound | Ph₃P=CH(CH₂)₄CH₃ | Hexanophenone | 81 |

| N-Methoxy-N-methyl(4-cyanobenzamide) | Ph₃P=CH(CH₂)₄CH₃ | 4-Cyanohexanophenone | 81 |

| N-Methoxy-N-methyl(4-bromobenzamide) | Ph₃P=CH(CH₂)₄CH₃ | 4-Bromohexanophenone | 79 |

| N-Methoxy-N-methyl(2-naphthamide) | Ph₃P=CH(CH₂)₄CH₃ | 2-Hexanoylnaphthalene | 83 |

| N-Methoxy-N-methylcyclohexanecarboxamide | Ph₃P=CHPh | Benzyl (B1604629) cyclohexyl ketone | 80 |

Data sourced from Murphy et al., Org. Lett., 2005, 7, 1427-1429. organic-chemistry.org

Conversion to β-Trifluoromethyl Enaminones via Organometallic Reagents

The conversion of N-methoxy-N-methylamides into more complex structures such as β-trifluoromethyl enaminones represents a significant synthetic transformation. While the direct conversion from a Weinreb amide using a specific organometallic reagent is a specialized process, the literature indicates the feasibility of preparing β-trifluoromethyl enaminones from precursors that can be derived from Weinreb amides. researchgate.net This pathway typically involves the reaction of a suitable trifluoromethyl-containing building block with an amine. For instance, β-chlorovinyl-β-trifluoromethylketones react with various primary and secondary amines to yield β-trifluoromethylenaminones. researchgate.net The synthesis of the necessary trifluoromethyl ketone precursor can potentially start from a Weinreb amide, which serves as a reliable precursor to ketones upon reaction with an appropriate organometallic reagent.

The general transformation underscores the utility of the Weinreb amide as a stable intermediate that can be converted into a ketone, which then participates in further functionalization. The formation of enaminones is a valuable tool in synthetic chemistry for constructing nitrogen-containing heterocyclic compounds. researchgate.net

Intermolecular Competition Experiments to Elucidate Reaction Selectivity

Intermolecular competition experiments are a valuable method for probing the electronic and steric effects that govern reaction selectivity. In the context of transition metal-catalyzed C-H functionalization reactions where this compound acts as a directing group, such experiments reveal the influence of substituents on the aromatic ring.

For example, in a Ru(II)-catalyzed C-H oxidation, competition experiments demonstrated a clear preference for electron-rich substrates. mdpi.com When a mixture of two different aromatic Weinreb amides—one with an electron-donating group and one with an electron-withdrawing group—is subjected to the reaction conditions with a limited amount of the oxidant, the more electron-rich substrate is preferentially functionalized. This suggests that the C-H activation step, which is often irreversible, is favored on the more nucleophilic aromatic ring. mdpi.com This finding is crucial for predicting the outcome of reactions with complex substrates containing multiple potential reaction sites and for designing selective synthetic strategies.

| Competing Substrate 1 (A) | Competing Substrate 2 (B) | Reaction Type | Observed Selectivity | Mechanistic Implication |

|---|---|---|---|---|

| N-Methoxy-N-methyl(4-methoxybenzamide) | This compound | Ru(II)-Catalyzed C-H Oxidation | Product from (A) is major | C-H activation is favored on the more electron-rich ring. |

| This compound | N-Methoxy-N-methyl(4-nitrobenzamide) | Ru(II)-Catalyzed C-H Oxidation | Product from this compound is major | The electron-withdrawing group deactivates the ring towards C-H activation. |

This table illustrates the principle of selectivity based on findings from competition experiments described in the literature. mdpi.com

Advanced Spectroscopic and Computational Investigations of N Methoxy N Methylbenzamide

Near-Infrared Absorption Spectroscopy for Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

Near-infrared (NIR) absorption spectroscopy has been employed to investigate the intermolecular interactions of N-Methoxy-N-methylbenzamide, particularly its hydrogen bonding capabilities. Studies have analyzed the hydrogen bonding between the carbonyl group of N,N-disubstituted benzamides, such as this compound, and proton donors like thioacetamide. sigmaaldrich.comresearchgate.net These interactions are observable through shifts in the NIR spectrum, typically in the overtone regions, which can be quantified to understand the strength and nature of the hydrogen bonds formed. This technique is crucial for elucidating how the molecule interacts with other reagents or solvents, which can influence its reactivity and stability.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Mechanistic Insights

Density Functional Theory (DFT) has proven to be a powerful tool for unraveling the complex reaction mechanisms involving this compound. DFT calculations have been instrumental in understanding the cathodic reduction of Weinreb amides, suggesting that direct reduction leads to the formation of a methoxy (B1213986) radical and an amide anion through N-O bond cleavage. jst.go.jp

Furthermore, computational studies have been applied to various reactions:

Enolate Formation: DFT calculations helped examine the structural consequences of chelation in lithium enolates derived from Weinreb amides, providing insight into their aggregation and solvation. nih.gov

C-H Bond Functionalization: DFT has been used to elucidate the mechanisms of transition metal-catalyzed C-H bond halogenation and olefination reactions where the Weinreb amide acts as a directing group. rsc.orgmdpi.com These calculations help rationalize product selectivity and the role of the catalyst.

N-Methylation: The mechanism for the ruthenium-catalyzed N-methylation of amides using methanol (B129727) has been proposed based on DFT calculations, which identified the key transition states and intermediates. amazonaws.comamazonaws.com

Intramolecular Interactions: In derivatives like 3-amino-4-methoxy benzamide (B126), DFT analysis has confirmed the presence and energetic favorability of intramolecular hydrogen bonds, which influence the molecule's conformation and vibrational properties. ias.ac.in

These computational insights are critical for optimizing reaction conditions and designing new synthetic methodologies.

Advanced Nuclear Magnetic Resonance (NMR) Applications for Mechanistic Analysis and Isotopic Labeling Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic investigation of this compound and its reaction intermediates.

Mechanistic Analysis:

Lithium Enolates: ⁶Li NMR spectroscopy, combined with the method of continuous variation, has been used to determine the aggregation states of lithium enolates derived from Weinreb amides. nih.gov These studies revealed that they predominantly form tetrameric structures in solution, with complex spectral features at low temperatures indicating the presence of multiple isomers. nih.gov

Reaction Monitoring: ³¹P NMR has been utilized to detect and characterize reactive intermediates, such as magnesium and lithium phosphonoenolates, in Weinreb amide-type Horner–Wadsworth–Emmons reactions. nih.govacs.org

Isotopic Labeling Studies: The Weinreb amide functionality is valuable in the synthesis of isotopically labeled compounds for advanced NMR studies, particularly in structural biology. psu.edu N-Methoxy-N-methylamides can be reduced with deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to produce isotopically labeled aldehydes. uni-frankfurt.de These labeled molecules are then incorporated into larger biomolecules like proteins. uni-frankfurt.denih.gov This stereo-array isotope labeling (SAIL) approach enhances NMR spectral quality, simplifies complex spectra, and enables the study of protein structure and dynamics, which would be challenging otherwise. uni-frankfurt.denih.gov

Below are typical NMR data for a related compound, 4-methoxy-N-methylbenzamide. amazonaws.comamazonaws.com

| Technique | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|

| ¹H NMR (400 MHz) | CDCl₃ | 7.70 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.9 Hz, 2H), 6.12 (brs, 1H), 3.82 (s, 3H), 2.97 (d, J = 4.8 Hz, 3H) |

| ¹³C NMR (100 MHz) | CDCl₃ | 167.95, 162.14, 128.75, 127.04, 113.79, 55.47, 26.9 |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Understanding Redox Behavior and Reduction Mechanisms

Electrochemical methods, particularly cyclic voltammetry, have been pivotal in characterizing the redox behavior of this compound. These studies have demonstrated that the N-O bond can be efficiently cleaved via cathodic reduction. jst.go.jp

Cyclic voltammetry experiments show an irreversible reduction peak for this compound, indicating that the initially formed radical anion is unstable and rapidly undergoes cleavage of the N-O bond. jst.go.jp The reduction potential is influenced by substituents on the aromatic ring; however, various derivatives show similar reduction potentials. jst.go.jp Steric hindrance from ortho-substituents can decrease the planarity of the molecule, which is important for stabilizing the radical anion, thereby affecting the efficiency of the N-O bond cleavage. jst.go.jp

Electrochemical studies are typically performed using a three-electrode cell configuration. epfl.chrsc.org

| Parameter | Description | Reference |

|---|---|---|

| Working Electrode | Glassy Carbon | epfl.chrsc.org |

| Counter Electrode | Platinum Wire | epfl.chrsc.org |

| Reference Electrode | Ag/Ag⁺ or Ag/AgCl | epfl.chrsc.org |

| Electrolyte | Tetra-n-butylammoniumhexafluorophosphate (Bu₄NPF₆) in acetonitrile (B52724) | epfl.ch |

| Observation | Irreversible cathodic peak suggesting cleavage of the N-O bond. | jst.go.jp |

X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation in Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional molecular and crystal structures of this compound derivatives. While a structure for the parent compound is not detailed in the search results, analysis of closely related derivatives provides significant insight. For instance, the crystal structure of 4-Methoxy-N-methylbenzamide, a closely related compound, has been determined. researchgate.net

These studies reveal exact bond lengths, bond angles, and torsion angles. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. In the case of 4-Methoxy-N-methylbenzamide, molecules are linked by N—H···O hydrogen bonds, forming chains that create a three-dimensional network. researchgate.net Similarly, the structure of an N-protected amino-Weinreb amide derivative was confirmed by X-ray crystallography, which showed that the crystal is stabilized by strong N–H···O bonds. core.ac.uk Such structural data is invaluable for understanding structure-activity relationships and for validating the results of computational models.

Below is a summary of crystallographic data for the derivative 4-Methoxy-N-methylbenzamide. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7350 (17) |

| b (Å) | 9.2750 (19) |

| c (Å) | 10.719 (2) |

| β (°) | 99.83 (3) |

| Volume (ų) | 855.7 (3) |

| Z | 4 |

Applications in the Synthesis of Complex Molecules and Functional Materials

Versatile Precursors for Aldehyde and Ketone Synthesis

N-Methoxy-N-methylamides, including N-Methoxy-N-methylbenzamide, are widely recognized for their role as excellent precursors in the synthesis of aldehydes and ketones. sci-hub.serug.nlelectronicsandbooks.com The stability of the tetrahedral intermediate formed during nucleophilic addition, a result of chelation, prevents over-addition, which is a common side reaction with other carbonyl compounds. electronicsandbooks.com

A significant application is the synthesis of biaryl ketones through the arylation of N-methoxy-N-methylamides with functionalized Grignard reagents. rsc.org This method is highly efficient and tolerates a wide range of functional groups. rsc.org For instance, the reaction of this compound with 3-fluorophenylmagnesium chloride can be carried out in various solvents like THF, CH2Cl2, CH3CN, Et2O, and toluene (B28343), with acetonitrile (B52724) and toluene being the most effective. rsc.org This process is notable for its high stability of the metal-chelated intermediate, even at elevated temperatures. rsc.org

Furthermore, a two-step, one-pot procedure allows for the synthesis of functionalized benzaldehydes. rug.nl This method involves the formation of a stable aluminum hemiaminal intermediate, which acts as a protected aldehyde, enabling subsequent cross-coupling reactions with various organometallic reagents to produce a diverse range of alkyl and aryl substituted benzaldehydes. rug.nl

Utility in the Preparation of Trifluoromethylketones and α-Chloro Ketones

The application of this compound extends to the synthesis of specialized ketones, such as trifluoromethylketones and α-chloro ketones. sci-hub.se The synthesis of β-trifluoromethyl enaminones can be achieved by treating this compound with trifluoropropynyl lithium, followed by the addition of various amines. scbt.comorientjchem.org This reaction provides a direct route to these valuable fluorine-containing building blocks. orientjchem.org Additionally, N-methoxy-N-methyl amides are utilized in protocols for the synthesis of α-chloro ketones. sci-hub.sethieme-connect.de

Role in the Synthesis of N-Protected Amino Aldehydes for Peptide Chemistry

N-methoxy-N-methylamides derived from amino acids are crucial intermediates in peptide chemistry, specifically for the preparation of N-protected α-amino aldehydes. psu.edu These aldehydes are valuable for various chemoselective transformations within peptide synthesis. psu.edu The conversion of N-protected amino acids to their corresponding N-methoxy-N-methylamides allows for subsequent reduction to the desired aldehydes without racemization of the stereogenic centers. psu.edu

Building Blocks for Biologically Active Resorcylate Oligomer Units

Double Weinreb amides, which can be synthesized from aryl diiodides via double carbonylation, serve as important backbones for the creation of biologically active symmetrical resorcylate oligomer units. sci-hub.se This palladium-catalyzed process, which can be conducted without the need for expensive phosphine (B1218219) ligands, provides an efficient route to these complex structures. sci-hub.se

Intermediate for the Synthesis of Quinoxalines

This compound plays a role as an intermediate in the synthesis of quinoxalines, a class of heterocyclic compounds with various biological activities. biosynth.comthieme-connect.de Lithiated quinoxalines can react with this compound to produce 3-substituted 2-benzoylquinoxalines in moderate to good yields. thieme-connect.decombichemistry.com This method provides a convergent approach to functionalized quinoxalinyl phenylmethanones. combichemistry.com

Precursor for N-Acyl Sulfoximines and Related Sulfur-Nitrogen Compounds

This compound serves as a precursor for the synthesis of N-acyl sulfoximines, a functional group of growing interest in medicinal chemistry. nih.govacs.org An iron-catalyzed N=S coupling reaction between N-methoxy amides and sulfoxides provides a highly efficient method for synthesizing these compounds. nih.govacs.org This catalytic transformation is notable for its tolerance of various functional groups and its ability to be performed under an air atmosphere, even on a gram scale. nih.govacs.org The proposed mechanism involves the coordination of the N-methoxy amide to the iron catalyst, followed by the formation of an Fe-nitrenoid complex, which is then trapped by the sulfoxide. nih.govacs.org

Application as a Key Intermediate in Pharmaceutical Synthesis

The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of pharmaceuticals. chemimpex.comatomfair.comarborpharmchem.com For example, a fluorinated version, 4-Fluoro-N-methoxy-N-methylbenzamide, is a key intermediate in the development of drugs, particularly those targeting neurological disorders. chemimpex.com The arylation of N-methoxy-N-methylamides derived from existing drugs like probenecid, ataluren, and adapalene (B1666599) has been demonstrated, showcasing the method's utility in modifying and functionalizing pharmaceutical derivatives. rsc.org

Derivatization of Complex Pharmaceutical Compounds

This compound, as a quintessential Weinreb amide, serves as a powerful and versatile tool in medicinal chemistry, particularly for the derivatization of complex pharmaceutical compounds. numberanalytics.com Its utility stems from the ability to act as a stable acylating agent that can be readily converted into a ketone or aldehyde under mild conditions, a transformation that is often challenging to achieve with other carboxylic acid derivatives in the presence of sensitive functional groups. orientjchem.orgbohrium.com This allows for the late-stage functionalization of drug molecules, enabling the synthesis of new derivatives, metabolites, or bioconjugates for structure-activity relationship (SAR) studies, the development of prodrugs, or the creation of molecular probes. rsc.org

The core advantage of using the this compound moiety lies in its reaction with organometallic reagents like Grignard or organolithium reagents. The reaction proceeds through a stable, chelated tetrahedral intermediate which resists over-addition—a common side reaction with more reactive acylating agents like acid chlorides or esters. orientjchem.orgbohrium.com This high chemoselectivity is critical when working with structurally complex and polyfunctional pharmaceutical compounds. rsc.org

Research has demonstrated the successful application of this methodology in modifying existing drugs. A notable study highlighted a transition-metal-free arylation of N-methoxy-N-methylamides derived from several approved pharmaceutical agents. rsc.org This approach allows for the direct installation of diverse aryl groups onto the core structure of a drug, providing a rapid route to novel analogues. The process involves converting the carboxylic acid group of a parent drug into the corresponding Weinreb amide, which is then reacted with a functionalized Grignard reagent. rsc.org

Key examples from this research include:

Probenecid , an antihyperuricemic drug, was converted to its N-methoxy-N-methylamide derivative. Subsequent arylation with a Grignard reagent containing a bromide handle resulted in the desired ketone product in a 65% yield. rsc.org

Ataluren , a treatment for muscular dystrophy, had its Weinreb amide derivative successfully arylated to produce a biaryl ketone featuring a cyano group, with a 70% yield. rsc.org

Adapalene , a topical retinoid, was similarly derivatized. The corresponding N-methoxy-N-methylamide underwent arylation to furnish a complex heterocyclic ketone in an efficient 82% yield. rsc.org

Beyond modifying final drug products, the Weinreb amide strategy is integral to the synthesis of key intermediates for complex pharmaceuticals. For instance, a practical, scalable synthesis of a crucial intermediate for the antiviral drug Remdesivir was developed using a Weinreb amide approach. acs.org The process started with 2,3,5-tri-O-benzyl-d-ribonolactone, which was converted to the corresponding Weinreb amide. This intermediate then underwent a Grignard reaction, successfully avoiding over-addition side reactions and enabling a high-yield synthesis at a kilogram scale. acs.org

The following table summarizes these research findings, illustrating the versatility of the this compound functional group in pharmaceutical derivatization.

Table 1: Derivatization of Pharmaceutical Compounds Using N-Methoxy-N-methylamide Intermediates

| Parent Compound/Starting Material | Pharmaceutical Class | Reaction Type | Resulting Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Probenecid | Antihyperuricemic | Arylation of Weinreb amide derivative | Ketone with functional bromide handle | 65% | rsc.org |

| Ataluren | Muscular Dystrophy Treatment | Arylation of Weinreb amide derivative | Biaryl ketone with cyano handle | 70% | rsc.org |

| Adapalene | Topical Retinoid | Arylation of Weinreb amide derivative | Heterocyclic ketone | 82% | rsc.org |

| 2,3,5-tri-O-benzyl-d-ribonolactone | Antiviral Synthesis Intermediate | Grignard reaction with Weinreb amide | Key intermediate for Remdesivir | 65% | acs.org |

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The drive for more sophisticated and efficient chemical transformations has led to the creation of innovative catalytic systems for reactions involving N-methoxy-N-methylbenzamide. This new wave of research is shifting away from traditional methods that require harsh conditions and is instead focusing on transition metal catalysts that allow for milder reactions and are compatible with a wider variety of chemical functionalities.

Significant progress has been made using a range of transition metals. For instance, ruthenium(II) catalysts have proven effective in C-H oxidation and olefination reactions, while palladium(II) catalysts have made it possible to achieve the challenging β-C(sp³)–H arylation. nih.govmdpi.comrsc.org Iridium(III) catalysts have been developed for highly selective ortho-iodination of the molecule. nih.govacs.org

There is also a growing interest in using first-row transition metals like manganese, copper, and iron, which are more abundant and less expensive. Manganese(I) catalysts are now used for methoxymethylation, and its complexes are being explored for directed C-H methylation. rsc.orgu-tokyo.ac.jp Copper catalysts have been successfully used for C-O cross-coupling reactions, and more recently, iron salts have been shown to facilitate selective N=S coupling reactions. mdpi.comacs.orgnih.gov

The design of specialized ligands is a critical component of these new catalytic systems. For example, a pyridinesulfonic acid ligand was key to the success of the Pd(II)-catalyzed C(sp³)–H arylation of Weinreb amides by stabilizing the palladium catalyst. nih.gov Chiral ligands are also being used to control the stereochemistry of reactions, as seen in the Rh(III)-catalyzed synthesis of isochromenoindolones and the Ru-catalyzed C-H activation of N-methoxy-benzamides. chemrxiv.orgresearchgate.net

Table 1: Novel Catalytic Systems for this compound Transformations

| Catalyst System | Transformation | Key Features |

|---|---|---|

| [{RuCl₂(p-cymene)}₂] in PEG-400/H₂O | Annulation with alkynes | A reusable and environmentally friendly catalytic system. rsc.org |

| Pd(OAc)₂ with 3-pyridinesulfonic acid | β-C(sp³)–H Arylation | The first instance of a Weinreb amide being used as a directing group for C(sp³)–H activation. nih.gov |

| [Cp*Ir(H₂O)₃][SO₄] with NIS | C-H ortho-iodination | Achieves high selectivity for single iodination. nih.govacs.org |

| Mn(CO)₅Br with L7 ligand | Methoxymethylation | Uses methanol (B129727) as both the reagent and the solvent. rsc.org |

| CuI | C-O Cross-coupling with arylboronic acids | Enables selective O-arylation of N-methoxy amides. mdpi.com |

| FeCl₃ | N=S Coupling with sulfoxides | Provides an efficient route to N-acyl sulfoximines. acs.orgnih.gov |

Exploration of Unprecedented Reactivity Modes for this compound

Scientists are discovering new ways to use this compound, moving beyond its traditional role as an acylating agent. A significant area of exploration is its use as a directing group in transition metal-catalyzed C-H functionalization, a process that allows for the direct modification of otherwise unreactive C-H bonds. nih.gov

Various transition metals, including ruthenium, rhodium, palladium, iridium, and cobalt, have been used to catalyze the ortho-C-H functionalization of this compound, leading to a range of new chemical transformations: nih.gov

Oxidative C-H olefination: Ruthenium catalysts have been used to attach alkenyl groups to the ortho position. mdpi.comrsc.org

Annulation reactions: Rhodium(III) catalysts have been employed in the synthesis of complex heterocyclic structures, while ruthenium catalysts have been used to create isoquinolinones. researchgate.netrsc.org

C-H arylation: Palladium catalysts have been shown to facilitate the arylation of both aryl and benzyl (B1604629) Weinreb amides. mdpi.comnih.gov

C-H iodination: Iridium catalysts have proven effective for the selective ortho-iodination of the molecule. nih.govacs.org

Other novel reaction patterns have also been identified. For example, a copper-catalyzed C-O cross-coupling reaction has been developed, and an unusual reaction involving base-induced elimination has been discovered, which leads to the transfer of a hydroxymethyl group. mdpi.comresearchgate.net

Table 2: Unprecedented Reactivity Modes of this compound

| Reactivity Mode | Catalytic System/Conditions | Product Type |

|---|---|---|

| C-H Olefination | Ru(II) catalyst | (E)-N-methyl-2-styrylbenzamide derivatives rsc.org |

| Annulation | Rh(III) catalyst | Isochromenoindolones researchgate.net |

| C-H Arylation | Pd(OAc)₂ | Ortho-arylated benzamides mdpi.comnih.gov |

| C-O Cross-Coupling | CuI catalyst | Aryl-N-methoxy arylimidates mdpi.com |

| Hydroxymethyl Group Transfer | Strongly basic reagents | Formaldehyde (B43269) and N-methylamide anion researchgate.net |

Expansion of Substrate Scope and Functional Group Tolerance in Existing Transformations

A major goal in modern chemistry is to develop reactions that are tolerant of a wide variety of functional groups. Research on this compound is addressing this by expanding the range of substrates that can be used in its known transformations.

In ruthenium-catalyzed annulation reactions, a variety of substituted N-methoxy-N-methylbenzamides have been successfully used, including those with both electron-donating and electron-withdrawing substituents. rsc.org Similarly, in palladium-catalyzed β-C(sp³)–H arylation, Weinreb amides derived from various carboxylic acids, including those with complex ring structures, have proven to be effective. nih.gov

The iridium-catalyzed C-H ortho-iodination has also shown broad compatibility, working well with a range of substituents and even with Weinreb amides derived from heterocyclic compounds. acs.org In iron-catalyzed N=S coupling reactions, a wide array of electronically and sterically diverse N-methoxy amides can be used, highlighting the robustness of this method. acs.orgnih.gov

Table 3: Substrate Scope Expansion in this compound Reactions

| Reaction Type | Catalyst | Tolerated Substituents/Substrates |

|---|---|---|

| Ru-catalyzed Annulation | [{RuCl₂(p-cymene)}₂] | Electron-donating (-Me, -OMe) and electron-withdrawing (-Cl, -Br) groups. rsc.org |

| Pd-catalyzed β-C(sp³)–H Arylation | Pd(OAc)₂ | Quaternary cyclopropanecarboxylic acid derivatives. nih.gov |

| Ir-catalyzed C-H Iodination | [Cp*Ir(H₂O)₃][SO₄] | Methyl, bromo, fluoro, and nitro groups; furan-derived amides. acs.org |

| Fe-catalyzed N=S Coupling | FeCl₃ | Electron-donating and -withdrawing groups; heterocyclic and alkylated amides. acs.orgnih.gov |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory discoveries into industrial applications, chemists are turning to flow chemistry and automated synthesis. These technologies are now being applied to reactions involving this compound to make them more scalable, safer, and more efficient. numberanalytics.comnumberanalytics.com

Flow chemistry, which involves running reactions in a continuous stream, offers better control over reaction conditions and can lead to higher yields and purity. acs.orgnih.gov This approach has been successfully used to synthesize ketones from N-methoxy-N-methylbenzamides and to perform sodiation reactions on arenes and heteroarenes. acs.orgnih.govresearchgate.net

The development of flow protocols for various reactions demonstrates the potential for scaling up Weinreb amide chemistry. researchgate.net Automated synthesis platforms are also being used to accelerate the discovery and optimization of new reactions. These technologies are essential for the efficient production of complex molecules like pharmaceuticals and agrochemicals, where Weinreb amides are important intermediates. numberanalytics.comworktribe.com

Table 4: Flow Chemistry Applications Involving this compound

| Reaction | Flow System Details | Advantages |

|---|---|---|

| Ketone synthesis from organosodium compounds | Generation of a soluble organosodium reagent in a flow system followed by reaction with Weinreb amides. | Improved management of reactive intermediates. acs.orgnih.gov |

| Sodiations of arenes and heteroarenes | Continuous flow sodiation using NaDA in Me₂EtN. | Enables reactions with sensitive functional groups and allows for scale-up. researchgate.net |

| Magnesiation of functionalized heterocycles | Continuous flow magnesiation with TMPMgCl·LiCl. | Provides efficient access to scalable quantities of functionalized intermediates. worktribe.com |

Computational Design and Optimization of this compound Mediated Reactions

Computational chemistry, especially Density Functional Theory (DFT), is becoming a vital tool for understanding and predicting the outcomes of chemical reactions. rsc.orgamazonaws.com For this compound, computational studies are providing valuable insights into reaction mechanisms and catalyst behavior, guiding the design of new and improved synthetic methods. nih.govmdpi.com

For example, DFT studies were crucial in understanding the role of the 3-pyridinesulfonic acid ligand in the Pd-catalyzed β-C(sp³)–H arylation of Weinreb amides. nih.gov Computational models have also been used to predict the thermal rearrangement of molecules containing the Weinreb amide functionality, helping to streamline synthetic planning. rsc.org

Mechanistic studies of ruthenium-catalyzed C-H activation reactions and N-methylation of amides have also benefited from computational analysis, providing insights into catalytic cycles and reaction energetics. mdpi.comamazonaws.comresearchgate.net

By modeling reaction pathways computationally, chemists can design catalysts and reaction conditions to achieve specific outcomes, accelerating the development of more efficient and selective transformations of this compound. rsc.orgacs.org

Table 5: Computational Studies on this compound Reactions

| Reaction Studied | Computational Method | Key Insights Gained |

|---|---|---|

| Pd-catalyzed β-C(sp³)–H Arylation | DFT | Elucidation of the ligand's role in stabilizing the cationic Pd center. nih.govmdpi.com |

| Thermal Rearrangements | (U)B3LYP/6-31G* | Prediction of reaction pathways and activation energies. rsc.org |

| Ru-catalyzed C-H Activation | DFT | Proposal of catalytic cycles and mechanistic pathways. mdpi.comresearchgate.net |

| Ru-catalyzed N-Methylation of Amides | M06-2X with LANL2DZ/6-31G** | Understanding of the reaction mechanism. amazonaws.com |

常见问题

Q. What are the established synthetic routes for N-Methoxy-N-methylbenzamide, and how do reaction conditions influence yield and purity?

this compound (Weinreb amide) is typically synthesized via coupling of carboxylic acids with N,O-dimethylhydroxylamine. A widely used method involves activating the carboxylic acid with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in methanol, isopropyl alcohol, or acetonitrile, achieving yields >90% . Alternatively, direct acylation using benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane at ambient temperature yields the product in 93% yield . Variations in solvent polarity and stoichiometry of the coupling agent significantly affect purity, as evidenced by refractive index (n20/D 1.533) and density (1.085 g/mL) measurements .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Key characterization methods include:

- 1H NMR : Peaks at δ 3.30–3.59 ppm (methoxy and methyl groups) and aromatic protons at δ 7.29–7.69 ppm confirm the structure .

- HRMS : Molecular ion peaks (e.g., m/z 209.1301 for C11H16N2O2 derivatives) validate molecular weight and fragmentation patterns .

- Near-infrared spectroscopy : Used to study hydrogen bonding interactions with thioacetamide in CCl4, revealing shifts in N-H and C=O stretching frequencies .

Advanced Research Questions

Q. How can reaction parameters be optimized for synthesizing β-trifluoromethyl enaminones using this compound?

The protocol involves treating this compound (1.0 eq.) with trifluoropropynyl derivatives (4.0 eq.) at −78°C, followed by quenching with H2O and amines. Key factors include:

- Temperature control : Maintaining −78°C prevents side reactions.

- Stoichiometry : Excess trifluoropropynyl ensures complete conversion.

- Amine selection : Hydrazine or benzamidine yields pyrazole or pyrimidine products, respectively .

Q. What mechanistic considerations arise when using this compound as a Weinreb amide in nucleophilic acyl substitutions?

The amide’s chelating ability stabilizes tetrahedral intermediates during nucleophilic attacks, preventing over-reaction to ketones. This is critical in reactions with Grignard reagents or organolithium compounds. The methoxy group’s electron-donating effect enhances electrophilicity at the carbonyl carbon, facilitating selective acyl transfer .

Q. How can contradictions in reported synthetic yields (e.g., 88% vs. 93%) be resolved?

Discrepancies arise from:

- Workup procedures : Rapid quenching and extraction improve yields.

- Solvent choice : Polar aprotic solvents (e.g., CH2Cl2) enhance reactivity compared to alcohols.

- Purification : Column chromatography vs. recrystallization impacts recovery rates .

Q. What safety protocols are essential when handling this compound?

- Mutagenicity : Ames II testing shows lower mutagenicity than similar anomeric amides, but PPE (gloves, goggles) is mandatory .

- Decomposition risk : DSC data indicates thermal instability; store at −20°C and avoid heating above 70°C .

Data Analysis and Reproducibility

Q. How can hydrogen bonding interactions involving this compound be quantitatively analyzed?

Near-infrared spectroscopy in CCl4 reveals hydrogen bonding between the amide’s carbonyl group and thioacetamide’s N-H. Peak shifts at 6500–7000 cm⁻¹ (overtone regions) are quantified using Benesi-Hildebrand plots to determine association constants .

Q. What strategies validate the reproducibility of synthetic procedures across laboratories?

- Standardized reagents : Use ≥98% purity N,O-dimethylhydroxylamine hydrochloride.

- Inert atmosphere : Reactions under N2 minimize oxidation.

- Inter-lab validation : Cross-check NMR (e.g., δ 3.30–3.59 ppm for CH3 groups) and HRMS data .

Applications in Organic Synthesis